molecular formula C7H5FN2O3 B1342311 5-Fluoro-2-nitrobenzamide CAS No. 77206-97-4

5-Fluoro-2-nitrobenzamide

Cat. No. B1342311
CAS RN: 77206-97-4
M. Wt: 184.12 g/mol
InChI Key: FIAHHCYZKNNOQH-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrobenzamide is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and as a building block for the synthesis of various heterocyclic compounds. The compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzamide scaffold.

Synthesis Analysis

The synthesis of derivatives of 5-fluoro-2-nitrobenzamide has been explored in several studies. For instance, derivatives of 5-fluorouracil were synthesized by reacting o- or p-nitrobenzyl chloroformate with 5-fluorouracil, suggesting a method that could potentially be adapted for the synthesis of 5-fluoro-2-nitrobenzamide . Another study reported the synthesis of 5-fluoro-2-nitrobenzotrifluoride, which is closely related to 5-fluoro-2-nitrobenzamide, using a continuous-flow millireactor system, indicating advanced methods for synthesizing nitrofluorobenzene derivatives .

Molecular Structure Analysis

The molecular structure of 5-fluoro-2-nitrobenzamide and its derivatives is crucial for their biological activity and chemical reactivity. X-ray crystallography has been used to confirm the structure of related compounds, such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene, which could provide insights into the structural analysis of 5-fluoro-2-nitrobenzamide .

Chemical Reactions Analysis

The reactivity of 5-fluoro-2-nitrobenzamide derivatives has been demonstrated in various chemical reactions. For example, the reductive activation of (o- and p-nitrobenzyloxycarbonyl)-5-fluorouracil derivatives was hypothesized to generate reactive intermediates capable of synergistic interaction . Additionally, the synthesis of 5-nitrobenzoxazole derivatives from 2-fluoro-5-nitroaniline suggests that 5-fluoro-2-nitrobenzamide could undergo similar nucleophilic acyl substitution and intramolecular cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-nitrobenzamide derivatives are important for their application in drug discovery and material science. The study of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis of heterocyclic scaffolds highlights the versatility of nitrofluorobenzene derivatives in synthesizing a wide range of heterocycles . The physicochemical properties such as melting point and spectral data (IR, NMR) of related compounds have been characterized, providing a foundation for understanding the properties of 5-fluoro-2-nitrobenzamide .

Scientific Research Applications

Synthesis and Chemical Properties

5-Fluoro-2-nitrobenzamide and its analogues have been extensively studied for their synthesis and chemical properties. For instance, Xu, Xu, and Zhu (2013) describe a convenient synthesis method for 4-amino-2-fluoro-N-methyl-benzamide, starting from 2-Fluoro-4-nitrobenzoic acid, highlighting the compound's versatility in chemical synthesis (Xu, Xu, & Zhu, 2013). Similarly, a study by Wilshire (1967) focuses on the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 5-Fluoro-2-nitrobenzamide, and its reactions with various compounds, providing insights into its chemical behavior (Wilshire, 1967).

Pharmaceutical Applications

The pharmaceutical applications of 5-Fluoro-2-nitrobenzamide derivatives are significant. Agasti et al. (2009) explored the photoregulated release of anticancer drugs from gold nanoparticles using a compound related to 5-Fluoro-2-nitrobenzamide, demonstrating its potential in targeted cancer therapy (Agasti et al., 2009). Knox et al. (1991) discussed the bioactivation of a derivative of 5-Fluoro-2-nitrobenzamide, revealing its role in producing DNA-DNA interstrand crosslinks, a mechanism crucial for its cytotoxicity (Knox, Friedlos, Marchbank, & Roberts, 1991).

Diagnostic and Imaging Applications

In the field of diagnostics and imaging, Cheng et al. (2006) developed a near-infrared fluorescent deoxyglucose analogue for tumor optical imaging, using a derivative of 5-Fluoro-2-nitrobenzamide, highlighting its potential in cancer diagnostics (Cheng et al., 2006).

Chemical Manufacturing and Safety

The application of 5-Fluoro-2-nitrobenzamide derivatives in chemical manufacturing and safety is evident in a study by Chen et al. (2020), where they discuss the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor, emphasizing process safety and efficiency (Chen et al., 2020).

Safety And Hazards

The safety information for 5-Fluoro-2-nitrobenzamide includes the following hazard statements: H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The continuous-flow synthesis strategy used in the synthesis of 5-fluoro-2-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This suggests potential future directions in the manufacturing processes of similar compounds like 5-Fluoro-2-nitrobenzamide.

properties

IUPAC Name

5-fluoro-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAHHCYZKNNOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595411
Record name 5-Fluoro-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-nitrobenzamide

CAS RN

77206-97-4
Record name 5-Fluoro-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 1-L 3-necked round-bottom flask, was placed 5-fluoro-2-nitrobenzoic acid (25 g, 135.06 mmol, 1.00 equiv), dichloromethane (400 mL) and N,N-dimethylformamide (0.1 g). This was followed by the addition of (COCl)2 (30 g) dropwise with stirring at 0-10° C. The resulting solution was stirred overnight at room temperature. The resulting mixture was concentrated under vacuum. The residue was dissolved in 200 mL of dichloromethane. To this was added ammonia (400 mL) dropwise with stirring at 0-10° C. The resulting solution was stirred for 2 h at room temperature. The solids were collected by filtration. This resulted in 20 g (80%) of 5-fluoro-2-nitrobenzamide as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 7.71 (s, 1H), 7.81 (s, 1H), 8.00 (s, 1H).
Quantity
25 g
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400 mL
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30 g
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0.1 g
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Synthesis routes and methods II

Procedure details

To 5-Fluoro-2-nitro-benzoic acid (3 g, 16,2 mmol) in 200 mL of methylene chloride was added oxalyl chloride (2.26 g, 17.8 mmol) and a drop of DMF. After stirring for 2 h, the solution was poured into concentrated NH4OH. The partial solution was poured into water, extracted with Ethyl acetate, dried (Na2SO4) and concentrated to give 5-Fluoro-2-nitro-benzamide (2.61 g, 88% yield) used without purification. LCMS m/e 185.1(M+H) 183.2 (M−H), HPLC tr=2,9 min (100%).
Quantity
3 g
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reactant
Reaction Step One
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2.26 g
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200 mL
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solvent
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Synthesis routes and methods III

Procedure details

5-Fluoro-2-nitro-benzoic acid (17.9 g, 96.8 mmol) was heated in thionyl chloride (35 mL, 5 mol eq.) for two hours at 85° C. (oil bath temperature). The reaction mixture was evaporated, taken up and evaporated twice with dry toluene. The resulting acid chloride was dissolved in dry dioxane (180 mL) and added to an ice-water bath cooled solution of 33% NH4OH (23.5 mL, 2 mol eq.) in dioxane (180 mL). The reaction was allowed to warm up gradually to room temperature and then evaporated to dryness. The crystalline residue was triturated in water (50 mL), collected by filtration, washed with a small amount of water and dried in vacuo at 80° C. to constant weight (17.56 g, 98.5%).
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
35 mL
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reactant
Reaction Step One
Name
Quantity
23.5 mL
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reactant
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180 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
DN Tarasov, DG Tovbin, DV Malakhov… - Current drug …, 2018 - ingentaconnect.com
… By using the procedure described above for reaction 1 of 115, from 540 mg of 5fluoro-2-nitrobenzoic acid (4) 320 mg of N-(5chloropyridin-2-yl)-5-fluoro-2-nitrobenzamide was obtained (…
JB Baell, PJ Duggan, SA Forsyth, RJ Lewis, YP Lok… - Tetrahedron, 2006 - Elsevier
Non-peptide mimetics based on an anthranilamide ‘scaffold’ possessing fragments that mimic Lys2, Tyr13 and Arg17 in ω-conotoxin GVIA have been prepared. Compounds were …
C Temple Jr, JD Rose… - Journal of Medicinal …, 1974 - ACS Publications
Oxidative amination of 2, 4-dimethyl-5, 8-quinolinedione (7) with 4-amino-n-diethylamino-o-cresol gave 6-[[3-(N, N-diethylamino) methyl-4-hydroxy] anilino]-2, 4-dimethyl-5, 8-…
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
W Hou, Y Ren, Z Zhang, H Sun, Y Ma, B Yan - Bioorganic & Medicinal …, 2018 - Elsevier
A series of novel quinazoline derivatives bearing various C-6 benzamide substituents were synthesized and evaluated as EGFR inhibitors, and most showed significant inhibitory …
Y Jian, HE Forbes, F Hulpia… - Journal of medicinal …, 2020 - ACS Publications
Swapping the substituents in positions 2 and 4 of the previously synthesized but yet undisclosed 5-cyano-4-(methylthio)-2-arylpyrimidin-6-ones 4, ring closure, and further optimization …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
T Felicetti, CP Gwee, MS Burali, KWK Chan… - European Journal of …, 2023 - Elsevier
Dengue virus (DENV), a mosquito-borne flavivirus, continues to be a major public health threat in many countries and no approved antiviral therapeutics are available yet. In this work, …
AD Takwale, SH Jo, YU Jeon, HS Kim, CH Shin… - European Journal of …, 2020 - Elsevier
Proteolysis-targeting chimera (PROTAC)-mediated protein degradation is a rapidly emerging therapeutic intervention that induces the degradation of targeted proteins. Herein, we …
SC Miller, TJ Mitchison - ChemBioChem, 2004 - Wiley Online Library
… Diversity in the scaffold was first introduced by nucleophilic aromatic substitution of a resin-bound 5-fluoro-2-nitrobenzamide with a variety of thiols, phenols, and primary alcohols. …
DVN Rao, ARG Prasad, YN Spoorthy… - Annales …, 2014 - Elsevier
… Synthesis of N–(tert-butyl carbamoyl methyl)–5–fluoro–2–nitrobenzamide (V) … removed under reduced pressure to get N–(tert-butyl carbamoyl methyl)–5–fluoro–2–nitrobenzamide (V). …

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